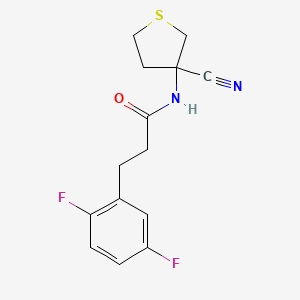
N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide, also known as DFP-10825, is a small molecule drug that has been developed for potential use in cancer treatment. This compound has been shown to have promising anti-cancer activity in preclinical studies.
Mécanisme D'action
The exact mechanism of action of N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide is not fully understood, but it is thought to act by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a key role in the folding and stabilization of other proteins, many of which are involved in cancer cell growth and survival. By inhibiting Hsp90, N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide may disrupt these processes and induce cancer cell death.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide has been shown to reduce the expression of several proteins involved in cancer cell survival and growth, including HER2 and EGFR.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide is its potent anti-cancer activity, particularly against breast cancer cells. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential for further development as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide. One area of interest is the development of combination therapies that include N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide, as this may enhance its anti-cancer activity. Another potential direction is the investigation of N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide as a treatment for other types of cancer, such as lung and colon cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide involves several steps, starting with the reaction of 2,5-difluorobenzaldehyde with ethyl cyanoacetate to form an intermediate compound. This intermediate is then reacted with thiosemicarbazide to produce the final product, N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide.
Applications De Recherche Scientifique
N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide has been the subject of several scientific studies investigating its potential as an anti-cancer agent. In vitro studies have shown that N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide has potent cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated significant anti-tumor activity in mouse models of breast cancer.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2OS/c15-11-2-3-12(16)10(7-11)1-4-13(19)18-14(8-17)5-6-20-9-14/h2-3,7H,1,4-6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBXCVVKRJAYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CCC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2587830.png)
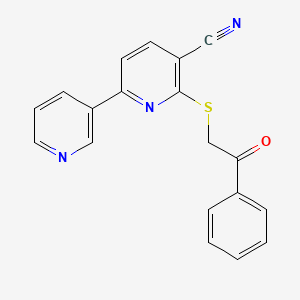
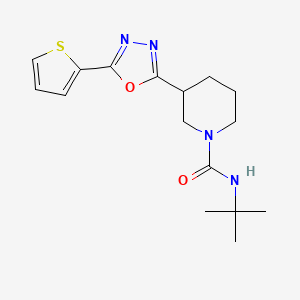

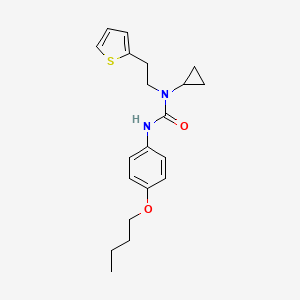
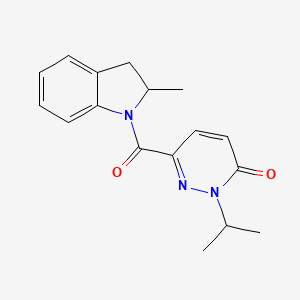
![(3S,3As,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2587841.png)
![1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2587842.png)
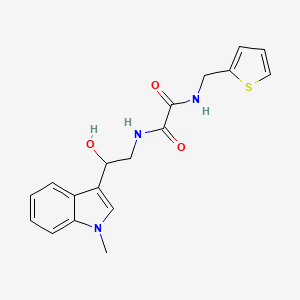
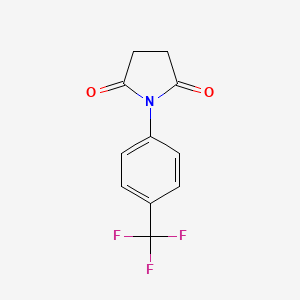
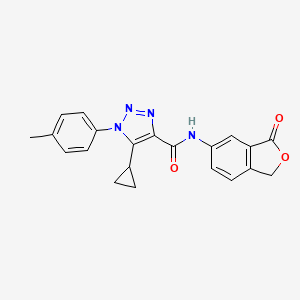
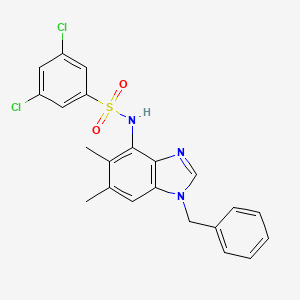
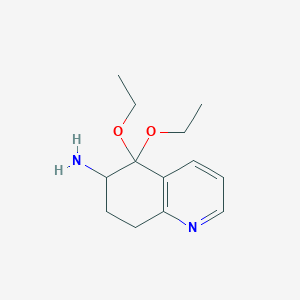
![N-(4-acetamido-3-chlorophenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2587853.png)